![molecular formula C60H76N12O16 B010731 3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide CAS No. 100940-65-6](/img/structure/B10731.png)

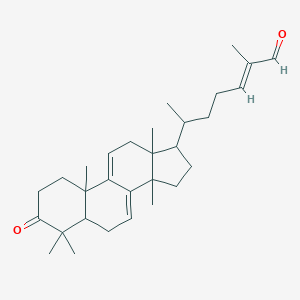

3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide

Übersicht

Beschreibung

Sandramycin ist ein zyklisches Depsipeptid-Antibiotikum, das erstmals aus der Kulturbrühe einer Nocardioides-Art isoliert wurde . Es ist bekannt für seine starke Antitumor- und antimikrobielle Aktivität. Sandramycin ist eng verwandt mit anderen zyklischen Depsipeptiden wie Luzopeptinen A, B, C und D . Es zeigt eine starke Hemmung gegen grampositive Organismen wie Bacillus subtilis, Staphylococcus aureus und Streptococcus faecalis . Zusätzlich ist Sandramycin ein bifunktioneller DNA-Interkalator, der stark an DNA bindet und Quervernetzungen zwischen DNA-Molekülen bildet .

Vorbereitungsmethoden

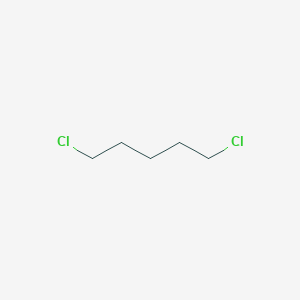

Synthetische Wege und Reaktionsbedingungen: Sandramycin kann durch Festphasen-Totalsynthese synthetisiert werden, die die Bildung von Estern am Harz und die [5+5]-Peptidkopplung beinhaltet . Die Synthese beginnt mit der Beladung von Fmoc-L-Pipecolinsäure auf ein 2-Chlortritylharz, gefolgt von der Entfernung der Fmoc-Gruppe. Die zyklische Decadepsipeptidstruktur wird dann durch eine Reihe von Peptidkopplungen und Veresterungen gebildet .

Industrielle Produktionsmethoden: Die industrielle Produktion von Sandramycin erfolgt durch Fermentation unter Verwendung der Nocardioides-Art. Der produzierende Organismus wird aus Bodenproben isoliert und auf Hefeextrakt-Malzextrakt-Agar-Schrägstrichen gehalten . Der Fermentationsprozess umfasst die Herstellung eines vegetativen Inokulums, das dann in Produktionsmedien übertragen wird, die Saccharose, Sojabohnenmehl, Leinsamenmehl und Calciumcarbonat enthalten . Die Fermentation wird bei 27 °C mit Rührung und Belüftung durchgeführt, und die Brühe wird nach einer bestimmten Zeit für die Extraktion geerntet . Das rohe Sandramycin wird aus der Fermentationsbrühe durch Lösungsmittelextraktion mit Ethylacetat isoliert .

Chemische Reaktionsanalyse

Arten von Reaktionen: Sandramycin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist bekannt für seine DNA-Interkalationseigenschaften, die die Insertion der Verbindung zwischen DNA-Basenpaaren beinhalten .

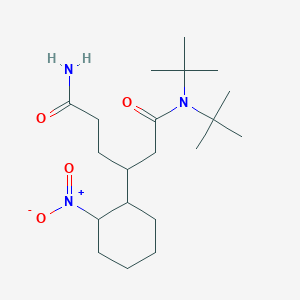

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und den Reaktionen von Sandramycin verwendet werden, sind Fmoc-geschützte Aminosäuren, Kupplungsmittel wie HATU oder DIC und Lösungsmittel wie Dimethylformamid (DMF) und Dichlormethan (DCM) . Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um die Integrität der zyklischen Depsipeptidstruktur zu erhalten .

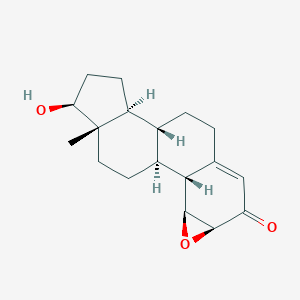

Hauptsächlich gebildete Produkte: Die wichtigsten Produkte, die aus den Reaktionen von Sandramycin entstehen, sind verschiedene Analoga und Derivate, die die Kernszstruktur des zyklischen Depsipeptids beibehalten. Diese Analoga werden oft entwickelt, um die biologische Aktivität zu verbessern oder die pharmakokinetischen Eigenschaften der Verbindung zu optimieren .

Analyse Chemischer Reaktionen

Types of Reactions: Sandramycin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its DNA intercalation properties, which involve the insertion of the compound between DNA base pairs .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Sandramycin include Fmoc-protected amino acids, coupling agents like HATU or DIC, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM) . The reactions are typically carried out under mild conditions to preserve the integrity of the cyclic depsipeptide structure .

Major Products Formed: The major products formed from the reactions of Sandramycin include various analogues and derivatives that retain the core cyclic depsipeptide structure. These analogues are often designed to enhance the biological activity or improve the pharmacokinetic properties of the compound .

Wissenschaftliche Forschungsanwendungen

Sandramycin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Modellverbindung zur Untersuchung von DNA-Interkalation und Quervernetzung verwendet . In der Biologie wird Sandramycin in der Forschung zur antimikrobiellen Resistenz und zur Entwicklung neuer Antibiotika eingesetzt . In der Medizin wird es wegen seiner potenziellen Antitumoraktivität aufgrund seiner starken Zytotoxizität gegen verschiedene Krebszelllinien untersucht . Zusätzlich wird Sandramycin bei der Entwicklung von Antikörper-Wirkstoff-Konjugaten (ADCs) für die gezielte Krebstherapie verwendet .

Wirkmechanismus

Sandramycin übt seine Wirkungen hauptsächlich durch DNA-Interkalation und Quervernetzung aus. Es bindet stark an die kleine Furche der doppelsträngigen DNA und verursacht strukturelle Verformungen, die die DNA-Replikation und -Transkription hemmen . Die bifunktionelle Natur der Verbindung ermöglicht es ihr, Quervernetzungen zwischen DNA-Molekülen zu bilden, wodurch zelluläre Prozesse weiter gestört werden . Zu den molekularen Zielstrukturen von Sandramycin gehören DNA und verschiedene DNA-bindende Proteine, die an Replikation und Transkription beteiligt sind .

Wirkmechanismus

Sandramycin exerts its effects primarily through DNA intercalation and crosslinking. It binds strongly to the minor groove of double-stranded DNA, causing structural distortions that inhibit DNA replication and transcription . The compound’s bifunctional nature allows it to form crosslinks between DNA molecules, further disrupting cellular processes . Sandramycin’s molecular targets include DNA and various DNA-binding proteins involved in replication and transcription .

Vergleich Mit ähnlichen Verbindungen

Sandramycin ist eng verwandt mit anderen zyklischen Depsipeptiden wie Luzopeptinen A, B, C und D sowie Echinomycin . Diese Verbindungen teilen sich ähnliche DNA-Interkalationseigenschaften und zeigen starke antimikrobielle und Antitumoraktivitäten . Sandramycin ist einzigartig in seiner bifunktionellen DNA-Interkalationsfähigkeit, die es ihm ermöglicht, Quervernetzungen zwischen DNA-Molekülen zu bilden . Diese Eigenschaft unterscheidet Sandramycin von anderen ähnlichen Verbindungen und trägt zu seiner starken biologischen Aktivität bei .

Liste ähnlicher Verbindungen:- Luzopeptin A

- Luzopeptin B

- Luzopeptin C

- Luzopeptin D

- Echinomycin

Eigenschaften

IUPAC Name |

3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H76N12O16/c1-33(2)51-59(85)87-31-39(65-55(81)49-43(73)25-35-17-9-11-19-37(35)63-49)57(83)71-23-15-13-21-41(71)53(79)62-28-46(76)68(6)30-48(78)70(8)52(34(3)4)60(86)88-32-40(66-56(82)50-44(74)26-36-18-10-12-20-38(36)64-50)58(84)72-24-16-14-22-42(72)54(80)61-27-45(75)67(5)29-47(77)69(51)7/h9-12,17-20,25-26,33-34,39-42,51-52,73-74H,13-16,21-24,27-32H2,1-8H3,(H,61,80)(H,62,79)(H,65,81)(H,66,82) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIVYIYCEBUEHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OCC(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3CCCCC3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H76N12O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1221.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100940-65-6 | |

| Record name | Sandramycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100940656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)

![2H-Pyrazino[2,3-b]-1,4-oxazine,octahydro-4,5,8-trimethyl-(9CI)](/img/structure/B10651.png)

![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B10659.png)

![[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate](/img/structure/B10677.png)